molecular formula C7H10Cl2O B13565034 1-(3-Chloropropyl)cyclopropane-1-carbonylchloride

1-(3-Chloropropyl)cyclopropane-1-carbonylchloride

Cat. No.: B13565034
M. Wt: 181.06 g/mol
InChI Key: VMNSUZDLANMALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)cyclopropane-1-carbonylchloride is a chemical compound with the molecular formula C7H10Cl2O and a molecular weight of 181.0597 . It is characterized by the presence of a cyclopropane ring substituted with a 3-chloropropyl group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(3-Chloropropyl)cyclopropane-1-carbonylchloride typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method involves the reaction of cyclopropane-1-carboxylic acid with thionyl chloride to form cyclopropane-1-carbonyl chloride, which is then reacted with 3-chloropropylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)cyclopropane-1-carbonylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: Reduction of the carbonyl chloride group can lead to the formation of corresponding alcohols or amines.

    Oxidation Reactions: Oxidation of the cyclopropane ring can result in the formation of ring-opened products.

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloropropyl)cyclopropane-1-carbonylchloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biological molecules for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)cyclopropane-1-carbonylchloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying other compounds and studying their interactions.

Comparison with Similar Compounds

1-(3-Chloropropyl)cyclopropane-1-carbonylchloride can be compared with other cyclopropane derivatives such as cyclopropane-1-carboxylic acid and cyclopropane-1-carbonyl chloride. While these compounds share the cyclopropane ring structure, the presence of the 3-chloropropyl group and the carbonyl chloride group in this compound gives it unique reactivity and applications. Similar compounds include:

  • Cyclopropane-1-carboxylic acid
  • Cyclopropane-1-carbonyl chloride
  • 3-Chloropropylamine

These compounds differ in their functional groups and reactivity, making this compound a distinct and valuable compound in chemical research.

Properties

Molecular Formula

C7H10Cl2O

Molecular Weight

181.06 g/mol

IUPAC Name

1-(3-chloropropyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C7H10Cl2O/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2

InChI Key

VMNSUZDLANMALX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCCl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.